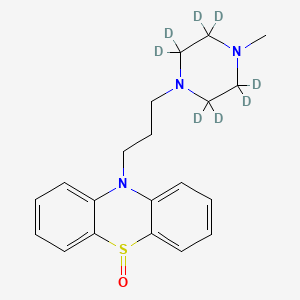
Perazine-d8 Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perazine-d8 Sulfoxide is a deuterated derivative of Perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Perazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perazine-d8 Sulfoxide typically involves the oxidation of Perazine-d8. The deuterated form of Perazine can be synthesized by substituting hydrogen atoms with deuterium in the phenothiazine structure. The oxidation process to form the sulfoxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Perazine-d8 Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide can be reduced back to the parent compound, Perazine-d8.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Perazine-d8 Sulfone.
Reduction: Perazine-d8.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Perazine-d8 Sulfoxide is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Perazine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new antipsychotic drugs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the behavior of deuterated compounds.
Wirkmechanismus
Perazine-d8 Sulfoxide exerts its effects by modulating dopamine receptors in the brain. It primarily acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. The deuterated form allows for detailed study of the interaction between the drug and its molecular targets, providing insights into the pathways involved in its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine antagonist properties.
Perphenazine: A phenothiazine derivative used in the treatment of psychotic disorders.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Uniqueness
Perazine-d8 Sulfoxide is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing a deeper understanding of the drug’s behavior in biological systems.
Eigenschaften
Molekularformel |
C20H25N3OS |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI-Schlüssel |
QGGFCTLXKUUQAT-DBVREXLBSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
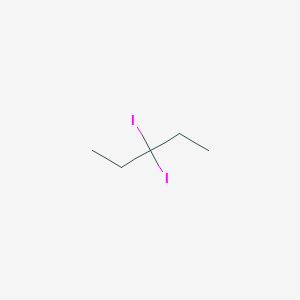
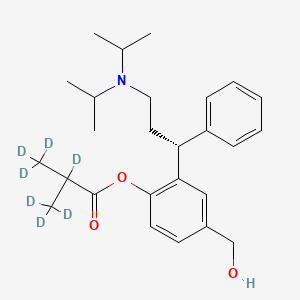



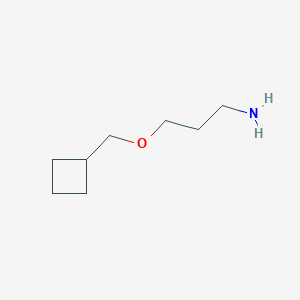
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
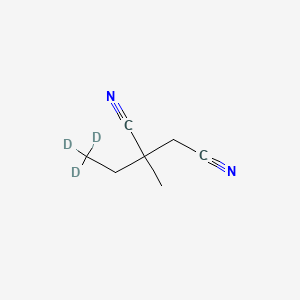

![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
